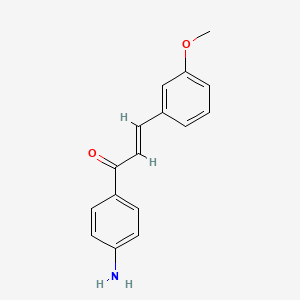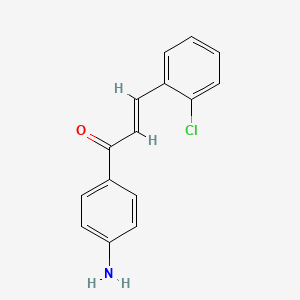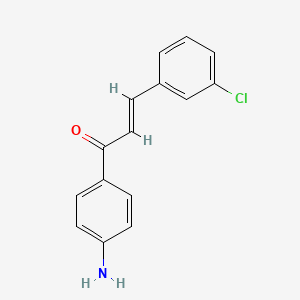
1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine
Overview
Description
1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine, also known as 4-Bromo-N,N-dimethylcyclopropanamine, is an organic compound belonging to the family of cyclopropanamines. It is widely used in the fields of organic synthesis, drug discovery, and medicinal chemistry due to its unique physical and chemical properties, as well as its ability to form stable complexes with a variety of metal ions. This compound has been studied extensively in recent years, and its applications in scientific research have been steadily increasing. In
Scientific Research Applications
1-(4-Bromophenyl)-N,N-dimethylcyclopropanaminedimethylcyclopropanamine has been used in a variety of scientific research applications, such as drug discovery, organic synthesis, and medicinal chemistry. This compound has been studied extensively due to its unique physical and chemical properties, as well as its ability to form stable complexes with a variety of metal ions. It has also been used in the synthesis of a variety of organic compounds, including drugs, dyes, and reagents. Additionally, this compound has been used in the development of new drug delivery systems and in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanaminedimethylcyclopropanamine is not yet fully understood. However, it is believed that the compound forms stable complexes with metal ions, which can then be used to catalyze chemical reactions. Additionally, the compound can form hydrogen bonds with other molecules, which can affect the rate of reaction and the product of the reaction. Finally, the compound can act as a reducing agent, which can be used to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanaminedimethylcyclopropanamine are not yet fully understood. However, it is believed that the compound can affect the metabolism of other molecules and can act as a reducing agent, which can affect the oxidation state of other molecules. Additionally, the compound can form hydrogen bonds with other molecules, which can affect the rate of reaction and the product of the reaction.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanaminedimethylcyclopropanamine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is its ability to form stable complexes with a variety of metal ions, which can be used to catalyze chemical reactions. Additionally, the compound can form hydrogen bonds with other molecules, which can affect the rate of reaction and the product of the reaction. Finally, the compound can act as a reducing agent, which can be used to reduce the oxidation state of other molecules.
However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is highly reactive and can easily react with other molecules, which can lead to undesired side reactions. Additionally, the compound is highly volatile and can easily evaporate, which can lead to losses in yield. Finally, the compound is toxic and can be hazardous to handle.
Future Directions
There are a number of potential future directions for the research and development of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanaminedimethylcyclopropanamine. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to develop new drug delivery systems based on this compound. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound.
properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(2)11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCTVZGZIJTBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




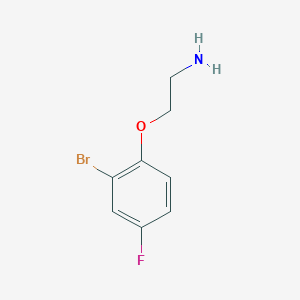

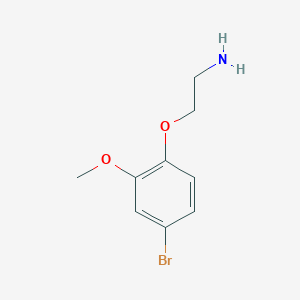

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)

![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)
